(4R,5R)-4,5,6-Trihydroxy-3-hexanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

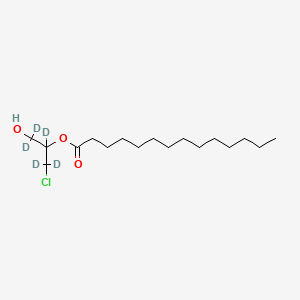

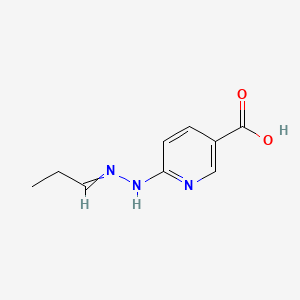

(4R,5R)-4,5,6-Trihydroxy-3-hexanone is an organic compound with the molecular formula C6H12O4. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is characterized by the presence of three hydroxyl groups and a ketone group on a six-carbon chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5,6-Trihydroxy-3-hexanone can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and protection-deprotection steps to introduce the hydroxyl groups at the desired positions. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are carried out at low temperatures to control the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes such as aldolases or dehydrogenases. These enzymes can catalyze the formation of the desired stereoisomer with high specificity and yield. The use of biocatalysts is advantageous due to their mild reaction conditions and environmentally friendly nature.

化学反応の分析

Types of Reactions

(4R,5R)-4,5,6-Trihydroxy-3-hexanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups like halides or ethers using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), alkyl halides (R-X)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of halides or ethers

科学的研究の応用

(4R,5R)-4,5,6-Trihydroxy-3-hexanone has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

作用機序

The mechanism of action of (4R,5R)-4,5,6-Trihydroxy-3-hexanone involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it may act as a substrate for enzymes like aldolases or dehydrogenases, facilitating the formation of specific products through stereospecific catalysis. The hydroxyl groups and ketone group play crucial roles in its reactivity and interaction with other molecules.

類似化合物との比較

Similar Compounds

(4R,5R)-4,5-Dihydroxy-3-hexanone: Lacks one hydroxyl group compared to (4R,5R)-4,5,6-Trihydroxy-3-hexanone.

(4R,5R)-4,5,6-Trihydroxy-2-hexanone: Has the ketone group at a different position.

(4R,5R)-4,5,6-Trihydroxy-3-pentanone: Has a shorter carbon chain.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable in asymmetric synthesis and as a model compound for studying stereochemistry.

特性

IUPAC Name |

(4R,5R)-4,5,6-trihydroxyhexan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDGOKLLKWTTGK-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is 3,4-Dideoxyglucosone-3-ene (3,4-DGE) formed?

A: 3,4-DGE primarily forms during the heat sterilization of glucose-containing solutions through a series of complex reactions involving oxidation, hydrolysis, and dehydration of glucose. []

Q2: Where is 3,4-DGE found?

A: It is primarily found in heat-sterilized glucose-containing solutions like peritoneal dialysis fluids (PDFs). [, , , ] It has also been detected in smaller quantities in some food products. [, , ]

Q3: What influences the concentration of 3,4-DGE in peritoneal dialysis fluids (PDFs)?

A3: Multiple factors affect 3,4-DGE levels in PDFs, including:

- Sterilization Process: Conventional heat sterilization methods generally result in higher 3,4-DGE levels compared to newer multi-compartment bag systems that separate glucose from the buffer solution during sterilization. [, , , ]

- pH during Sterilization: A lower pH (around 2.0-2.6) during sterilization significantly reduces the formation of 3,4-DGE and other reactive GDPs. []

- Glucose Concentration: Higher glucose concentrations during sterilization can lower 3,4-DGE levels, especially at a pH of 5.5. []

- Storage Temperature: Storage at higher temperatures can increase 3,4-DGE levels due to a shift in equilibrium with its precursors. []

Q4: What makes 3,4-DGE highly reactive?

A: 3,4-DGE possesses an α,β-unsaturated dicarbonyl moiety, making it highly reactive towards nucleophiles like amino acids and proteins. []

Q5: How does 3,4-DGE interact with biological molecules?

A: 3,4-DGE readily reacts with nucleophilic groups in biological molecules, particularly the amino groups of proteins, through a process called glycation. This leads to the formation of advanced glycation end products (AGEs). [, , , ]

Q6: Does 3,4-DGE react with specific components of the blood?

A6: Yes, in vitro studies have shown that 3,4-DGE rapidly reacts with:

- Human Serum Albumin (HSA): Leading to a reduction in free thiol groups on HSA. []

- Glutathione (GSH): Forming two stereoisomeric adducts and potentially depleting GSH levels, which are important for cellular detoxification. [, ]

- Immunoglobulin G (IgG): Although to a lesser extent than HSA or GSH. []

Q7: Does 3,4-DGE exist in equilibrium with other compounds?

A: Yes, 3,4-DGE exists in a temperature-dependent equilibrium with a pool of precursor molecules, mainly 3-deoxyglucosone (3-DG) and potentially 3-deoxyaldose-2-ene, although the latter has not been directly identified in PDFs. [, ] Increases in temperature shift the equilibrium towards 3,4-DGE formation, while a decrease in temperature favors the formation of the less reactive precursors. []

Q8: What are the known biological effects of 3,4-DGE?

A8: 3,4-DGE exhibits various detrimental effects in in vitro and in vivo studies:

- Cytotoxicity:

- Induces apoptosis (programmed cell death) in various cell types, including neutrophils, peripheral blood mononuclear cells, renal tubular epithelial cells, and human peritoneal mesothelial cells (HPMCs). [, , , , ]

- Impairs the function and viability of HPMCs, which are crucial for maintaining the integrity of the peritoneal membrane. [, ]

- Downregulates the expression of zonula occludens protein 1 (ZO-1) in HPMCs, potentially compromising the integrity of the peritoneal barrier. []

- Peritoneal Membrane Damage:

- Systemic Effects:

Q9: Why is 3,4-DGE considered a significant concern for peritoneal dialysis (PD) patients?

A: PD patients are chronically exposed to PDFs, which can contain significant levels of 3,4-DGE. This chronic exposure can contribute to peritoneal membrane damage, ultrafiltration failure, and potentially increase the risk of systemic complications like cardiovascular disease. [, , , , ]

Q10: Are there ways to reduce 3,4-DGE levels in PDFs?

A10: Yes, several approaches can minimize 3,4-DGE levels:

- Use of Biocompatible PDFs: Newer multi-compartment bag systems and PDFs with adjusted pH and glucose concentrations during sterilization result in significantly lower 3,4-DGE levels. [, , , ]

- Optimized Storage Conditions: Avoiding exposure to high temperatures during storage and transport can help maintain lower 3,4-DGE levels. []

- Addition of Scavengers: Research suggests that adding antioxidants like N-acetylcysteine (NAC) to PDFs might help reduce 3,4-DGE levels by forming less harmful conjugates. []

Q11: How is 3,4-DGE measured and quantified?

A11: Several analytical methods are employed for 3,4-DGE quantification:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection after derivatization with o-phenylenediamine to form a stable and detectable quinoxaline derivative. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and selectivity for 3,4-DGE quantification. [, , ]

- Ultrahigh-Performance Liquid Chromatography (UHPLC): Coupled with various detectors like diode array detectors (DAD) and mass spectrometers (MS/MS) for improved separation and detection of 3,4-DGE and other GDPs. [, , ]

Q12: What are potential future research directions on 3,4-DGE?

A12: Future research on 3,4-DGE may focus on:

- Elucidating the Dynamics of the 3,4-DGE Pool: Further investigation of the equilibrium between 3,4-DGE and its precursors is needed to understand its formation and potential for mitigation. [, ]

- Developing Targeted Therapies: Exploring strategies to inhibit 3,4-DGE formation or neutralize its detrimental effects in vivo. []

- Identifying Specific Biomarkers: Research on biomarkers that can accurately assess 3,4-DGE exposure and its biological effects in PD patients. []

- Investigating the Role of 3,4-DGE in Other Diseases: Assessing its potential contribution to diabetic complications and other conditions characterized by increased oxidative stress and inflammation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。